
3-Methyl-2-oxo-2,3-dihydro-1,3-oxazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride is a chemical compound with significant importance in organic synthesis and various industrial applications. This compound is characterized by its unique structure, which includes an oxazole ring, a carbonyl group, and a chloride substituent. Its molecular formula is C5H4ClNO2, and it is known for its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride typically involves the reaction of 3-methyl-2-oxo-2,3-dihydrooxazole with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3-Methyl-2-oxo-2,3-dihydrooxazole+SOCl2→3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-methyl-2-oxo-2,3-dihydrooxazole-5-carboxylic acid.
Condensation Reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous bases such as sodium hydroxide (NaOH) are used under mild conditions.
Condensation Reactions: Amines are used in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Hydrolysis: 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylic acid.
Condensation Reactions: Amide derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules and the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- 3-Methyl-2-oxazolidinone
- 3-Methyl-4-oxo-3,4-dihydroimidazo
Uniqueness
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride is unique due to its specific combination of an oxazole ring, a carbonyl group, and a chloride substituent. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in both laboratory and industrial settings.
Propiedades
Número CAS |
64843-29-4 |
|---|---|
Fórmula molecular |
C5H4ClNO3 |
Peso molecular |
161.54 g/mol |
Nombre IUPAC |
3-methyl-2-oxo-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H4ClNO3/c1-7-2-3(4(6)8)10-5(7)9/h2H,1H3 |
Clave InChI |
FUULJFLEXKRSLJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(OC1=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


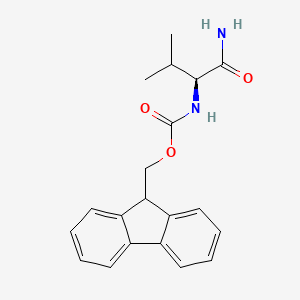
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)

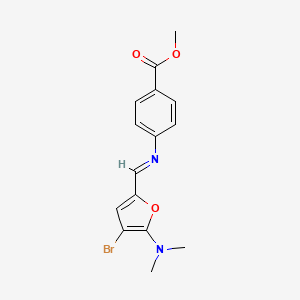
![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
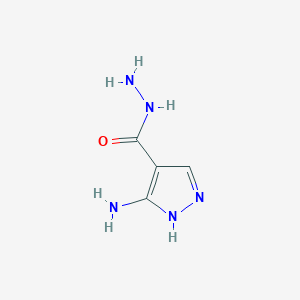
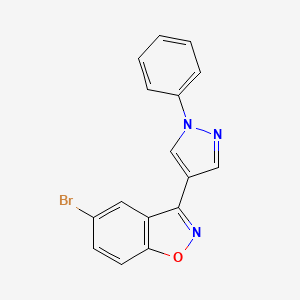
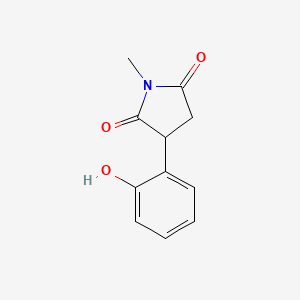
![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
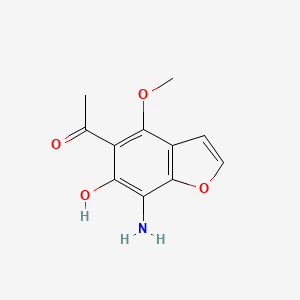

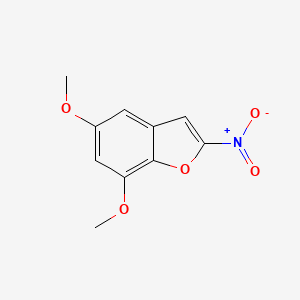
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
